molecular formula C15H10ClN B11694394 3-(2-Chlorophenyl)-2-phenylacrylonitrile CAS No. 42172-48-5

3-(2-Chlorophenyl)-2-phenylacrylonitrile

Cat. No.: B11694394
CAS No.: 42172-48-5
M. Wt: 239.70 g/mol
InChI Key: GXNYLJUZCHBIMY-GXDHUFHOSA-N
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Description

3-(2-Chlorophenyl)-2-phenylacrylonitrile is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-phenylacrylonitrile typically involves the reaction of 2-chlorobenzaldehyde with benzyl cyanide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 3-(2-chlorophenyl)-2-phenylacrylic acid.

    Reduction: Formation of 3-(2-chlorophenyl)-2-phenylpropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-2-phenylacrylonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-phenylacrylonitrile
  • 3-(4-Chlorophenyl)-2-phenylacrylonitrile
  • 3-(2-Bromophenyl)-2-phenylacrylonitrile

Uniqueness

3-(2-Chlorophenyl)-2-phenylacrylonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and chemical behaviors compared to its analogs.

Properties

CAS No.

42172-48-5

Molecular Formula

C15H10ClN

Molecular Weight

239.70 g/mol

IUPAC Name

(Z)-3-(2-chlorophenyl)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10ClN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-10H/b14-10+

InChI Key

GXNYLJUZCHBIMY-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C#N

Origin of Product

United States

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